(R,S)-8-((4-Chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid
Overview
Description
CGS-22652 is a small molecule drug developed by Novartis Pharma AGThis compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly in conditions such as myocardial ischemia and thrombosis .
Chemical Reactions Analysis
CGS-22652 undergoes various chemical reactions, primarily involving its role as a thromboxane A2 receptor antagonist. It is known to interact with thromboxane A2 mimetics such as U-46619 and I-BOP, causing cell death in neuroretinovascular endothelial cells . The compound is also involved in reactions that prevent the formation of thromboxane A2, thereby reducing its effects on the cardiovascular system .
Scientific Research Applications
CGS-22652 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular diseases and retinal microvascular degeneration. It has been shown to prevent hyperoxia-induced retinal vasoobliteration in rat pups, indicating its potential use in treating retinopathy of prematurity . Additionally, it has been studied for its effects on blood pressure in spontaneously hypertensive rats .
Mechanism of Action
The mechanism of action of CGS-22652 involves its antagonistic effects on thromboxane A2 receptors and prostanoid receptors. By blocking these receptors, CGS-22652 prevents the actions of thromboxane A2, which is known to cause vasoconstriction and platelet aggregation. This results in reduced blood pressure and prevention of thrombus formation .
Comparison with Similar Compounds
CGS-22652 is unique in its dual role as a thromboxane A2 receptor antagonist and prostanoid receptor antagonist. Similar compounds include U-46619 and I-BOP, which are thromboxane A2 mimetics, and CGS-12970, a thromboxane A2 synthase inhibitor . These compounds share similar mechanisms of action but differ in their specific targets and effects on the cardiovascular system.
Properties
CAS No. |
134235-78-2 |
---|---|
Molecular Formula |
C22H29ClN2O4S |
Molecular Weight |
453.0 g/mol |
IUPAC Name |
8-[(4-chlorophenyl)sulfonylamino]-4-(3-pyridin-3-ylpropyl)octanoic acid |
InChI |
InChI=1S/C22H29ClN2O4S/c23-20-10-12-21(13-11-20)30(28,29)25-16-2-1-5-18(9-14-22(26)27)6-3-7-19-8-4-15-24-17-19/h4,8,10-13,15,17-18,25H,1-3,5-7,9,14,16H2,(H,26,27) |
InChI Key |
ISMHAZMNDUAHLK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(CCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)CCC(=O)O |
Synonyms |
8-(((4-chlorophenyl)sulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-((4-chlorophenylsulfonyl)amino)-4-(3-(3-pyridinyl)propyl)octanoic acid 8-CSAPOA CGS 22652 CGS-22652 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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